Uralenol-3-methyl ether

描述

Uralenol-3-methylether has been reported in Dysosma versipellis with data available.

structure given in first source; isolated from Glycyrrhiza uralensis

属性

IUPAC Name |

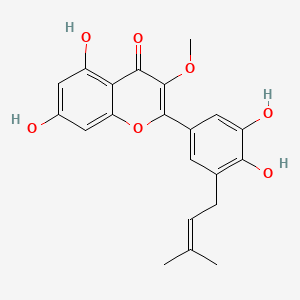

2-[3,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-3-methoxychromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O7/c1-10(2)4-5-11-6-12(7-15(24)18(11)25)20-21(27-3)19(26)17-14(23)8-13(22)9-16(17)28-20/h4,6-9,22-25H,5H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCKYLOIMXUHPDA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C(=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00164631 |

Source

|

| Record name | Uralenol-3-methylether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00164631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | 3-O-Methyluralenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040837 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

150853-98-8 |

Source

|

| Record name | 2-[3,4-Dihydroxy-5-(3-methyl-2-buten-1-yl)phenyl]-5,7-dihydroxy-3-methoxy-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=150853-98-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Uralenol-3-methylether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150853988 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Uralenol-3-methylether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00164631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | URALENOL-3-METHYLETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3GZ3TXK724 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-O-Methyluralenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040837 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

104 - 109 °C |

Source

|

| Record name | 3-O-Methyluralenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040837 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Unveiling Uralenol-3-methyl ether: A Technical Guide to its Natural Sources

For researchers, scientists, and drug development professionals, the exploration of novel bioactive compounds from natural reservoirs is a cornerstone of innovation. Uralenol-3-methyl ether, a prenylated flavonoid, has emerged as a molecule of interest. This technical guide provides an in-depth overview of its known natural sources, methodologies for its isolation, and a discussion of its potential biological activities, presenting the available data in a structured and actionable format.

Natural Provenance of this compound

This compound has been identified in a select number of plant species, primarily within the Thymelaeaceae and Fabaceae families. The principal sources reported in the scientific literature are:

-

Daphne giraldii : A shrub belonging to the Thymelaeaceae family, this plant is a significant source of various flavonoids, including this compound.[1] Phytochemical investigations of Daphne giraldii have revealed a rich diversity of prenylated flavonoids.[2][3]

-

Glycyrrhiza uralensis Fisch. (Chinese Licorice) : A well-known medicinal plant from the Fabaceae (legume) family, the roots and rhizomes of Chinese licorice are a rich source of bioactive compounds.[4][5] While numerous flavonoids have been isolated from this plant, this compound is also associated with this species.[1]

Currently, comprehensive quantitative data detailing the specific yield or concentration of this compound in these plant sources remains limited in publicly accessible literature. Further targeted phytochemical analyses are required to establish robust quantitative metrics.

Experimental Protocols: Isolation of Flavonoids from Natural Sources

While a specific, detailed protocol for the isolation of this compound is not extensively documented, a general methodology for the extraction and separation of flavonoids from Daphne giraldii and Glycyrrhiza uralensis can be compiled from existing studies. The following represents a composite experimental workflow.

Table 1: Summary of Experimental Procedures for Flavonoid Isolation

| Step | Procedure | Description | Materials and Reagents |

| 1. Plant Material Preparation | Drying and Pulverization | The plant material (e.g., stem and root bark of Daphne giraldii) is air-dried and ground into a fine powder to increase the surface area for extraction. | Air-drying oven, grinder/mill |

| 2. Extraction | Solvent Extraction | The powdered plant material is extracted exhaustively with a solvent such as 95% ethanol (B145695) or methanol (B129727) at room temperature. This process is typically repeated multiple times to ensure maximum extraction of secondary metabolites. | 95% Ethanol or Methanol, large glass vessels, shaker |

| 3. Fractionation | Liquid-Liquid Partitioning | The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity. Flavonoids are often enriched in the ethyl acetate fraction. | Petroleum ether, Ethyl acetate, n-Butanol, Separatory funnel |

| 4. Column Chromatography | Initial Separation | The ethyl acetate fraction is subjected to column chromatography over silica (B1680970) gel. Elution is performed with a gradient of solvents, typically a mixture of chloroform (B151607) and methanol or hexane (B92381) and ethyl acetate, to separate the components into different fractions. | Silica gel (100-200 or 200-300 mesh), Glass column, Chloroform, Methanol, Hexane, Ethyl acetate |

| 5. Further Purification | Gel Permeation & Preparative HPLC | Fractions containing the target compounds are further purified using techniques like Sephadex LH-20 column chromatography (eluted with methanol) to remove pigments and smaller molecules. Final purification to obtain the pure compound is often achieved using preparative High-Performance Liquid Chromatography (HPLC) with a C18 column. | Sephadex LH-20, Preparative HPLC system with a C18 column, Methanol, Acetonitrile, Water |

| 6. Structure Elucidation | Spectroscopic Analysis | The structure of the isolated pure compound is determined using a combination of spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (1H NMR, 13C NMR, DEPT, HSQC, HMBC). | Mass spectrometer (e.g., ESI-MS), NMR spectrometer |

Visualizing the Experimental Workflow

The logical flow of the isolation and purification process can be represented as follows:

Potential Biological Activities and Signaling Pathways

Flavonoids as a class are known to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects.[6] While specific studies on the signaling pathways directly modulated by this compound are not yet prevalent, the known activities of flavonoids from Daphne and Glycyrrhiza species suggest potential interference with key inflammatory pathways.

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of the inflammatory response. Many flavonoids are known to exert their anti-inflammatory effects by inhibiting this pathway. A simplified representation of the NF-κB signaling pathway, a potential target for this compound, is provided below. It is important to note that the direct interaction of this compound with components of this pathway requires experimental validation.

Concluding Remarks

This compound is a promising natural product found in Daphne giraldii and Glycyrrhiza uralensis. While detailed quantitative data and specific biological pathway analyses are still forthcoming, the established methodologies for flavonoid isolation provide a clear path for obtaining this compound for further research. The potential for this molecule to modulate key signaling pathways, such as the NF-κB pathway, warrants deeper investigation and positions this compound as a compound of interest for future drug discovery and development endeavors. This guide serves as a foundational resource for researchers embarking on the scientific exploration of this intriguing flavonoid.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Prenylated flavonoids with significant anti-hepatoma activity from Daphne giraldii and effects on Fibroblast Growth Factor Receptor 1 (FGFR1) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Chemical Profile and Anti-inflammatory Activity of Total Flavonoids from Glycyrrhiza Uralensis Fisch - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of Uralenol-3-Methyl Ether in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Uralenol-3-methyl ether, a prenylated isoflavonoid (B1168493) found in plants of the Glycyrrhiza genus, has garnered interest for its potential pharmacological activities. Understanding its biosynthesis is crucial for metabolic engineering efforts to enhance its production and for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, detailing the enzymatic steps from the general phenylpropanoid pathway to the final methylated product. This document includes detailed experimental protocols for the characterization of the key enzymes involved and presents available quantitative data. Signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the molecular processes.

Introduction

Isoflavonoids are a class of plant secondary metabolites predominantly found in the legume family (Fabaceae), to which the genus Glycyrrhiza (licorice) belongs.[1][2] These compounds are synthesized via a branch of the phenylpropanoid pathway and are known for their diverse biological activities, including antimicrobial and phytoestrogenic effects.[3] this compound is a specialized isoflavonoid derivative, and its biosynthesis involves a series of enzymatic reactions, including hydroxylation, cyclization, and methylation. This guide elucidates the putative biosynthetic route to this compound in plants like Glycyrrhiza uralensis.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound begins with the general phenylpropanoid pathway, which converts L-phenylalanine into 4-coumaroyl-CoA. This central precursor is then directed towards the flavonoid and subsequently the isoflavonoid pathway.

From L-Phenylalanine to the Isoflavone (B191592) Core

The initial steps are common to the synthesis of most flavonoids and are catalyzed by a series of well-characterized enzymes:

-

Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.[4]

-

Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to produce p-coumaric acid.[4]

-

4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming 4-coumaroyl-CoA.[4]

-

Chalcone (B49325) Synthase (CHS): A polyketide synthase that catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone.

-

Chalcone Isomerase (CHI): Catalyzes the stereospecific cyclization of naringenin chalcone to (2S)-naringenin. In the specific case of Glycyrrhiza species, which produce 5-deoxyisoflavonoids, a Chalcone Reductase (CHR) acts in concert with CHS to produce isoliquiritigenin, which is then converted to liquiritigenin (B1674857) by CHI.[3]

-

Isoflavone Synthase (IFS): A key cytochrome P450 enzyme (CYP93C family) that catalyzes the rearrangement of the B-ring of a flavanone (B1672756) (e.g., liquiritigenin) to the C-3 position, forming a 2-hydroxyisoflavanone (B8725905) intermediate.[5]

-

2-Hydroxyisoflavanone Dehydratase (HID): Catalyzes the dehydration of the unstable 2-hydroxyisoflavanone to form the corresponding isoflavone, such as daidzein (B1669772) (from liquiritigenin).

The following diagram illustrates the initial steps leading to the isoflavone core.

Proposed Pathway from Daidzein to this compound

The conversion of the basic isoflavone skeleton to this compound involves hydroxylation and methylation steps. While the exact sequence and enzymes are still under investigation, based on the structure of uralenol (B166570) and related compounds in Glycyrrhiza, the following pathway is proposed:

-

Isoflavone 2'-Hydroxylase: A cytochrome P450 enzyme belonging to the CYP81E family catalyzes the hydroxylation of daidzein at the 2'-position of the B-ring to produce 2'-hydroxydaidzein.[2][6]

-

Formation of Uralenol: The subsequent steps leading to the formation of the uralenol structure are not fully elucidated but likely involve further modifications.

-

Isoflavone O-Methyltransferase (IOMT): An S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase catalyzes the methylation of the hydroxyl group at the 3-position of the uralenol precursor to yield this compound. An isoflavone 4'-O-methyltransferase has been identified in Glycyrrhiza glabra that can methylate 2,7,4'-trihydroxyisoflavanone, a structurally related precursor, suggesting a similar enzyme is responsible for the final step in this compound biosynthesis.[7]

The proposed terminal steps of the pathway are depicted below.

Quantitative Data

Quantitative data on the biosynthesis of this compound is limited. However, data from related pathways and compounds in Glycyrrhiza and other legumes can provide valuable insights.

Table 1: Quantitative Analysis of Key Flavonoids in Glycyrrhiza uralensis

| Compound | Concentration Range (mg/g dry weight) | Analytical Method | Reference |

| Liquiritin | 0.023 - 0.070 mg/mL (in extract) | 1H-qNMR | [8][9] |

| Liquiritigenin | 0.022 - 0.068 mg/mL (in extract) | 1H-qNMR | [8][9] |

| Isoliquiritin | 0.003 - 0.010 mg/mL (in extract) | 1H-qNMR | [8][9] |

Table 2: Kinetic Parameters of a Related Isoflavone O-Methyltransferase (from Soybean)

| Substrate | Km (µM) | Vmax (pkat/mg protein) | Reference |

| 6-Hydroxydaidzein | 2.1 ± 0.5 | 411 ± 20 | [10] |

Experimental Protocols

This section provides detailed methodologies for the key experiments required to elucidate and characterize the biosynthesis pathway of this compound.

Heterologous Expression and Purification of Recombinant Enzymes

The functional characterization of the enzymes involved in the pathway, such as isoflavone 2'-hydroxylase (a P450) and isoflavone O-methyltransferase, requires their production in a heterologous system.

4.1.1. Experimental Workflow for Heterologous Expression

4.1.2. Detailed Protocol for Expression in Saccharomyces cerevisiae (Yeast)

-

Gene Cloning:

-

Total RNA is extracted from the roots or leaves of G. uralensis using a commercial kit.

-

First-strand cDNA is synthesized using reverse transcriptase and an oligo(dT) primer.

-

The full-length open reading frame of the target gene (e.g., the candidate CYP81E or IOMT) is amplified by PCR using gene-specific primers with appropriate restriction sites.

-

The PCR product is digested and ligated into a yeast expression vector, such as pYES2, which contains a galactose-inducible promoter (GAL1).

-

-

Yeast Transformation and Expression:

-

The ligation mixture is transformed into a suitable S. cerevisiae strain (e.g., INVSc1) using the lithium acetate (B1210297) method.

-

Transformed colonies are selected on appropriate synthetic defined medium lacking uracil.

-

A single colony is inoculated into selective medium containing glucose and grown overnight.

-

The overnight culture is used to inoculate a larger volume of selective medium containing galactose to induce protein expression. For P450 enzymes, the medium is often supplemented with a heme precursor like δ-aminolevulinic acid.

-

The culture is incubated for 24-48 hours at 30°C with shaking.

-

-

Protein Purification (for OMTs):

-

Yeast cells are harvested by centrifugation.

-

The cell pellet is resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10% glycerol, protease inhibitors).

-

Cells are lysed using glass beads or a French press.

-

The lysate is clarified by centrifugation.

-

If the protein is His-tagged, the supernatant is loaded onto a Ni-NTA affinity column.

-

The column is washed, and the protein is eluted with an imidazole (B134444) gradient.

-

The purity of the eluted protein is assessed by SDS-PAGE.

-

Enzyme Assays

4.2.1. Isoflavone 2'-Hydroxylase (P450) Assay

-

Reaction Mixture:

-

100 mM potassium phosphate (B84403) buffer (pH 7.5)

-

1-10 µM substrate (e.g., daidzein)

-

1 mM NADPH

-

Microsomes prepared from yeast expressing the P450 enzyme (typically 50-200 µg of total protein)

-

-

Procedure:

-

The reaction is initiated by the addition of NADPH.

-

The mixture is incubated at 30°C for 30-60 minutes.

-

The reaction is stopped by the addition of an equal volume of ethyl acetate.

-

The products are extracted into the ethyl acetate phase, which is then evaporated to dryness.

-

The residue is redissolved in methanol (B129727) for HPLC or LC-MS/MS analysis.

-

4.2.2. Isoflavone O-Methyltransferase (OMT) Assay

-

Reaction Mixture:

-

100 mM Tris-HCl buffer (pH 8.0)

-

1-10 µM substrate (e.g., uralenol)

-

100 µM S-adenosyl-L-methionine (SAM)

-

Purified recombinant OMT enzyme (1-5 µg)

-

-

Procedure:

-

The reaction is initiated by the addition of the enzyme.

-

The mixture is incubated at 30°C for 30-60 minutes.

-

The reaction is terminated by adding an equal volume of ethyl acetate.

-

The product is extracted, dried, and analyzed by HPLC or LC-MS/MS.

-

HPLC Analysis of Isoflavonoids

-

Instrumentation: A high-performance liquid chromatography system equipped with a C18 reversed-phase column and a UV or diode array detector.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing 0.1% formic acid, is commonly used.

-

Detection: Isoflavonoids are typically detected at a wavelength of 260 nm.

-

Quantification: The concentration of each compound is determined by comparing its peak area to a standard curve generated with authentic standards.

Conclusion

The biosynthesis of this compound in plants is a multi-step process that involves the coordinated action of several enzyme classes, including cytochrome P450 monooxygenases and O-methyltransferases. While the complete pathway is yet to be fully elucidated, this guide provides a robust framework based on current knowledge. The detailed protocols and available quantitative data serve as a valuable resource for researchers aiming to further investigate this pathway, with potential applications in metabolic engineering and drug discovery. Future research should focus on the definitive identification and characterization of the specific hydroxylases and methyltransferases from Glycyrrhiza uralensis to complete our understanding of this intricate biosynthetic network.

References

- 1. mdpi.com [mdpi.com]

- 2. CYP81E1, a cytochrome P450 cDNA of licorice (Glycyrrhiza echinata L.), encodes isoflavone 2'-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chemical Profile and Anti-inflammatory Activity of Total Flavonoids from Glycyrrhiza Uralensis Fisch - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Overexpression of the Glycyrrhiza uralensis Phenylalanine Ammonia-Lyase Gene GuPAL1 Promotes Flavonoid Accumulation in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cloning and Functional Expression of a Cytochrome P450 cDNA Encoding 2-Hydroxyisoflavanone Synthase Involved in Biosynthesis of the Isoflavonoid Skeleton in Licorice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isoflavone 2'-hydroxylase - Wikipedia [en.wikipedia.org]

- 7. Functional and structural studies of isoflavone 4'-O-methyltransferase from Glycyrrhiza glabra L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Quantitative Analysis of Flavonoids in Glycyrrhiza uralensis Fisch by 1H-qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Identification of a Unique Type of Isoflavone O-Methyltransferase, GmIOMT1, Based on Multi-Omics Analysis of Soybean under Biotic Stress - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of Uralenol-3-methyl ether

An In-Depth Technical Guide to Uralenol-3-methyl ether

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of this compound, tailored for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a naturally occurring flavonol. It is characterized by a C-methylated flavone (B191248) backbone, a structural feature that distinguishes it within the broader class of flavonoids. Its identity is confirmed by its molecular formula, weight, and unique spectroscopic signature.

Data Presentation: Physical and Chemical Properties

The following table summarizes the key quantitative and qualitative properties of this compound.

| Property | Value | Reference(s) |

| IUPAC Name | 2-[3,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-3-methoxychromen-4-one | [1] |

| Synonyms | 3-O-Methyluralenol, 5,7,3',4'-Tetrahydroxy-3-methoxy-5'-isoprenylflavone | [1] |

| CAS Number | 150853-98-8 | [2] |

| Molecular Formula | C₂₁H₂₀O₇ | [1][2] |

| Molecular Weight | 384.38 g/mol | [1][2] |

| Appearance | Light yellow to yellow solid | [2] |

| Purity | ≥95.0% (by ¹H NMR) | [2] |

| Solubility | ≥ 50 mg/mL in DMSO | [3] |

| Storage (Powder) | -20°C for 3 years | [2] |

| Storage (in Solvent) | -80°C for 6 months; -20°C for 1 month | [2][3] |

| Natural Sources | Daphne giraldii, Dysosma versipellis | [1][3] |

Experimental Protocols

Detailed experimental procedures for the synthesis and isolation of this compound are not extensively published. However, based on standard phytochemical techniques for flavonoids from Daphne giraldii, a representative isolation protocol can be described.

Representative Isolation Protocol from Daphne giraldii

This protocol is based on established methods for isolating flavonoids from the Daphne genus.

-

Extraction : The dried and powdered roots and stem skins of Daphne giraldii are extracted exhaustively with 95% ethanol (B145695) under reflux conditions (e.g., 3 times, 2 hours each). The solvent is then removed under reduced pressure to yield a crude extract.

-

Solvent Partitioning : The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, typically ethyl acetate (B1210297) and n-butanol. The ethyl acetate fraction, which is enriched in flavonoids, is collected for further separation.

-

Column Chromatography : The ethyl acetate fraction is subjected to column chromatography on a silica (B1680970) gel (200–300 mesh) column.

-

Gradient Elution : The column is eluted with a solvent gradient of increasing polarity, such as a chloroform-methanol mixture (starting from 100:1 to 1:1, v/v). Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Purification : Fractions containing the target compound are combined and may require further purification steps, such as preparative high-performance liquid chromatography (HPLC) using a C18 reversed-phase column, to yield pure this compound.

-

Structure Elucidation : The final structure is confirmed using spectroscopic methods, including high-resolution mass spectrometry (HR-MS) and Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR).[4]

Potential Synthetic Approach

A specific, validated synthesis for this compound has not been reported. A plausible synthetic route would involve the selective O-methylation of the 3-hydroxyl group of its parent compound, Uralenol. This could potentially be achieved using a methylating agent (e.g., dimethyl sulfate (B86663) or methyl iodide) in the presence of a suitable base, with careful control of reaction conditions to avoid methylation of the more acidic phenolic hydroxyl groups. Protecting groups might be necessary to achieve the desired regioselectivity.

Biological Activity and Signaling Pathways

Direct experimental studies on the biological activity of this compound are not available in the current scientific literature. However, numerous studies on other prenylated flavonoids isolated from Daphne giraldii provide strong indications of its potential pharmacological effects.

Other flavonoids from Daphne giraldii have demonstrated significant cytotoxic activities against various cancer cell lines, including hepatocellular carcinoma (Hep3B).[3][5] The primary mechanism of this cytotoxicity is often the induction of apoptosis.[3] Given its structural similarity to other active compounds from the same source, it is hypothesized that this compound may also exhibit anticancer properties by modulating apoptotic pathways.

Hypothesized Apoptotic Signaling Pathway

The diagram below illustrates a generalized apoptotic pathway that is frequently implicated in the action of flavonoids. It is proposed that this compound, like other related natural products, could potentially trigger apoptosis by influencing the balance of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to the activation of the caspase cascade.

Caption: Hypothesized apoptotic pathway induced by this compound.

This pathway suggests that the compound may shift the cellular balance towards apoptosis by up-regulating pro-apoptotic proteins like Bax and down-regulating anti-apoptotic proteins like Bcl-2. This leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of initiator caspase-9 and executioner caspase-3, culminating in programmed cell death.

Conclusion for Drug Development

This compound represents an interesting natural product scaffold for further investigation. While direct evidence of its biological activity is pending, the pharmacological profile of structurally similar flavonoids from Daphne giraldii suggests its potential as a cytotoxic agent. Future research should focus on the total synthesis of the compound to enable broader biological screening, confirmation of its activity in cancer cell lines, and elucidation of its precise mechanism of action. The provided protocols and data serve as a foundational resource for professionals initiating such research and development efforts.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Flavonoids from Daphne giraldii Nitsche - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Prenylated flavans from Daphne giraldii and their cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Uralenol-3-methyl ether: A Technical Overview for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of Uralenol-3-methyl ether, a naturally occurring flavonol, for researchers, scientists, and professionals in drug development. This document summarizes its chemical identity, and while specific biological data is limited, it outlines established experimental protocols and relevant signaling pathways for the broader class of flavonols, offering a foundational framework for future research.

Chemical Identity and Properties

This compound is a prenylated flavonol that has been identified in plant species such as Daphne giraldii.[1] Its chemical information is summarized below.

| Property | Value | Source |

| CAS Number | 150853-98-8 | [2] |

| Molecular Formula | C₂₁H₂₀O₇ | [2][3] |

| Molecular Weight | 384.38 g/mol | [2] |

| IUPAC Name | 2-[3,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-3-methoxychromen-4-one | [2] |

A list of known synonyms for this compound is provided in the table below to facilitate comprehensive literature and database searches.

| Synonyms |

| Uralenol-3-methylether |

| 3-O-Methyluralenol |

| 5,7,3',4'-Tetrahydroxy-3-methoxy-5'-isoprenylflavone |

| 5,7,3',4'-Tetrahydroxy-3-methoxy-5'-prenylflavone |

| 2-(3,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl)-5,7-dihydroxy-3-methoxychromen-4-one |

| 4H-1-Benzopyran-4-one, 2-[3,4-dihydroxy-5-(3-methyl-2-buten-1-yl)phenyl]-5,7-dihydroxy-3-methoxy- |

Potential Biological Activities and Areas for Investigation

While specific experimental data on the biological activities of this compound are not extensively documented, its structural classification as a flavonol suggests potential antioxidant and anti-inflammatory properties. Flavonoids, as a class, are known to modulate various signaling pathways and exhibit a range of biological effects.[4][5]

Antioxidant Activity

Flavonols are recognized for their capacity to scavenge reactive oxygen species (ROS), which can mitigate cellular damage.[4] This antioxidant potential is a key area for the investigation of this compound.

Anti-inflammatory Effects

Many natural products, including flavonoids, have been shown to possess anti-inflammatory properties.[6] Research into the potential of this compound to modulate inflammatory pathways could yield significant findings.

Proposed Experimental Protocols

The following are detailed methodologies for key experiments that can be employed to characterize the biological activities of this compound, based on established protocols for flavonoids.

Antioxidant Activity Assays

This assay is a common method to evaluate the free radical scavenging ability of a compound.[7]

-

Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the change in absorbance is measured spectrophotometrically.[8]

-

Reagents:

-

DPPH solution (e.g., 0.1 mM in methanol)

-

This compound stock solution (in a suitable solvent like methanol (B129727) or DMSO)

-

Positive control (e.g., Ascorbic acid or Trolox)

-

-

Procedure:

-

Prepare serial dilutions of this compound and the positive control.

-

Add a fixed volume of the DPPH solution to each dilution in a 96-well plate.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at approximately 517 nm using a microplate reader.

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

This assay is another widely used method to assess antioxidant capacity.

-

Principle: The pre-formed ABTS radical cation is reduced by an antioxidant, causing a decrease in its characteristic blue-green color, which is measured spectrophotometrically.

-

Reagents:

-

ABTS solution (e.g., 7 mM)

-

Potassium persulfate solution (e.g., 2.45 mM)

-

This compound stock solution

-

Positive control (e.g., Trolox)

-

-

Procedure:

-

Generate the ABTS radical cation by mixing the ABTS and potassium persulfate solutions and allowing them to react in the dark for 12-16 hours.

-

Dilute the ABTS radical solution with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of ~0.70 at 734 nm.

-

Add serial dilutions of this compound or the positive control to the diluted ABTS radical solution.

-

After a set incubation period, measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition as in the DPPH assay.

-

Cell-Based Anti-inflammatory Assay

This assay evaluates the ability of a compound to suppress the inflammatory response in cells.

-

Principle: Lipopolysaccharide (LPS) stimulates macrophages (e.g., RAW 264.7 cells) to produce nitric oxide (NO), an inflammatory mediator. The concentration of nitrite (B80452), a stable product of NO, is measured using the Griess reagent.

-

Reagents:

-

RAW 264.7 macrophage cell line

-

Cell culture medium (e.g., DMEM) with fetal bovine serum

-

Lipopolysaccharide (LPS)

-

This compound stock solution

-

Griess reagent

-

Positive control (e.g., Dexamethasone or L-NMMA)

-

-

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Mix the supernatant with the Griess reagent and measure the absorbance at ~540 nm.

-

Determine the nitrite concentration from a standard curve.

-

A cell viability assay (e.g., MTT) should be performed in parallel to ensure that the observed reduction in NO is not due to cytotoxicity.

-

Potential Signaling Pathways for Investigation

Based on the activities of related flavonols, the following signaling pathways are pertinent areas for investigating the mechanisms of action of this compound.

MAPK (Mitogen-Activated Protein Kinase) Pathway

Flavonoids have been shown to modulate MAPK signaling cascades, which are crucial in regulating cellular processes such as inflammation and apoptosis.[9]

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is another key regulator of cell survival and proliferation that can be influenced by flavonoids.[9]

Experimental Workflow for Investigating Signaling Pathways

A general workflow for elucidating the impact of this compound on cellular signaling is presented below.

Conclusion

This compound represents a promising natural compound for further investigation, particularly in the areas of antioxidant and anti-inflammatory research. While direct biological data for this specific molecule is currently sparse, the established knowledge of the flavonol class provides a strong foundation and clear direction for future studies. The experimental protocols and potential signaling pathways outlined in this guide offer a robust framework for researchers to explore the therapeutic potential of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 2-(3,4-Dihydroxy-5-(3-methyl-2-buten-1-yl)phenyl)-5,7-dihydroxy-3-methoxy-4H-1-benzopyran-4-one | C21H20O7 | CID 5315127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - Uralenol-3-methylether (C21H20O7) [pubchemlite.lcsb.uni.lu]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. arborassays.com [arborassays.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. The interactions of flavonoids within neuronal signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery, Isolation, and Biological Potential of Uralenol-3-methyl ether: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Uralenol-3-methyl ether, a naturally occurring flavonol, has garnered interest within the scientific community for its potential pharmacological activities. This technical guide provides a comprehensive overview of its discovery, a detailed, generalized protocol for its isolation from natural sources, and an exploration of its likely biological activities and associated signaling pathways based on current research on structurally related compounds. This document aims to serve as a valuable resource for researchers investigating novel therapeutic agents.

Introduction

This compound is a prenylated flavonoid, a class of compounds known for their diverse biological activities. It is primarily found in the plant species Daphne giraldii and has also been associated with Glycyrrhiza uralensis (licorice root)[1]. Flavonoids, in general, are widely recognized for their antioxidant, anti-inflammatory, and anticancer properties. The methylation of the hydroxyl group at the 3-position of the flavonol backbone, as seen in this compound, can significantly influence its bioavailability and biological activity. This guide will delve into the technical aspects of this compound, from its isolation to its potential therapeutic applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Chemical Formula | C₂₁H₂₀O₇ | [1] |

| Molecular Weight | 384.38 g/mol | [1] |

| CAS Number | 150853-98-8 | [1] |

| Appearance | Light yellow to yellow solid | N/A |

| Purity (by NMR) | ≥95.0% | N/A |

| Natural Sources | Daphne giraldii, Glycyrrhiza uralensis | [1] |

Discovery and Isolation

Generalized Experimental Protocol for Isolation

The following protocol is a representative, detailed methodology for the isolation and purification of this compound from its natural plant sources.

3.1.1. Plant Material and Extraction

-

Preparation of Plant Material: Air-dried and powdered aerial parts or roots of Glycyrrhiza uralensis or Daphne giraldii are used as the starting material.

-

Solvent Extraction: The powdered plant material is extracted exhaustively with 95% ethanol (B145695) at room temperature with periodic agitation for 72 hours. The extraction process is repeated three times to ensure maximum yield.

-

Concentration: The combined ethanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude extract.

3.1.2. Fractionation

-

Solvent Partitioning: The crude extract is suspended in distilled water and successively partitioned with solvents of increasing polarity, typically n-hexane, ethyl acetate (B1210297), and n-butanol.

-

Fraction Collection: Each solvent fraction is collected separately and concentrated under reduced pressure to yield the n-hexane, ethyl acetate, and n-butanol fractions. Flavonoids, including this compound, are typically enriched in the ethyl acetate fraction.

3.1.3. Chromatographic Purification

-

Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on a silica (B1680970) gel (100-200 mesh) column.

-

Elution Gradient: The column is eluted with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by increasing the proportion of ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Further Purification: Fractions showing similar TLC profiles and containing the compound of interest are combined and further purified using preparative high-performance liquid chromatography (HPLC) with a suitable solvent system (e.g., methanol-water gradient) to yield pure this compound.

References

In Silico Prediction of Uralenol-3-methyl Ether Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Uralenol-3-methyl ether, a flavonol found in plant species such as Daphne giraldii and Glycyrrhiza uralensis Fisch, represents a promising scaffold for drug discovery.[1] This technical guide outlines a comprehensive in silico approach to predict the bioactivity of this compound, providing a framework for its evaluation as a potential therapeutic agent. By leveraging computational methodologies, researchers can efficiently investigate its pharmacokinetic properties, potential biological targets, and mechanisms of action, thereby accelerating the early stages of drug development. This document details hypothetical protocols for target identification, molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, supported by structured data tables and workflow visualizations. The methodologies are based on established practices for the analysis of similar flavonoid compounds.

Introduction

Flavonoids and their derivatives are a well-established class of polyphenolic compounds with a wide array of biological activities, including potential antitumor properties.[2] The methylation of the 3-hydroxyl group in the flavonol backbone can significantly influence the molecule's pharmacokinetic and pharmacodynamic profile. While extensive research exists for many flavonoids, this compound remains a relatively understudied compound. In silico prediction offers a rapid and cost-effective strategy to elucidate its therapeutic potential. This guide presents a hypothetical, yet methodologically sound, workflow for the computational assessment of this compound's bioactivity, with a focus on its potential as an anticancer agent.

Predicted Physicochemical and ADMET Properties

A critical initial step in in silico drug discovery is the prediction of a compound's ADMET properties to assess its drug-likeness. These predictions are typically generated using various computational models and algorithms.

Physicochemical Properties and Lipinski's Rule of Five

Lipinski's "Rule of Five" is a set of guidelines used to evaluate the potential for oral bioavailability of a chemical compound. The predicted properties of this compound are summarized below.

| Property | Predicted Value | Lipinski's Rule of Five Compliance |

| Molecular Weight | 384.38 g/mol | Compliant (< 500) |

| LogP (Octanol/Water Partition Coefficient) | 3.2 | Compliant (< 5) |

| Hydrogen Bond Donors | 3 | Compliant (< 5) |

| Hydrogen Bond Acceptors | 7 | Compliant (< 10) |

Predicted ADMET Properties

The following table summarizes the hypothetical ADMET profile for this compound, as would be generated by standard in silico prediction tools.

| ADMET Parameter | Predicted Outcome | Implication for Drug Development |

| Absorption | ||

| Human Intestinal Absorption | High | Good potential for oral bioavailability. |

| P-glycoprotein Substrate | No | Reduced likelihood of efflux-mediated resistance. |

| Distribution | ||

| Blood-Brain Barrier Permeability | Low | May not be suitable for CNS targets. |

| Plasma Protein Binding | High | May affect free drug concentration and efficacy. |

| Metabolism | ||

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions. |

| CYP3A4 Inhibitor | No | Lower risk of interaction with co-administered drugs. |

| Excretion | ||

| Renal Organic Cation Transporter | Substrate | Potential for renal excretion. |

| Toxicity | ||

| AMES Mutagenicity | Non-mutagenic | Low risk of carcinogenicity. |

| hERG Inhibition | Low risk | Reduced potential for cardiotoxicity. |

In Silico Bioactivity Prediction Workflow

The following diagram illustrates a typical workflow for the in silico prediction of a small molecule's bioactivity, from initial screening to pathway analysis.

Caption: A generalized workflow for in silico bioactivity prediction.

Target Identification and Molecular Docking

Based on the known activities of similar flavonols, potential anticancer targets for this compound can be hypothesized. Molecular docking studies can then be performed to predict the binding affinity and interaction patterns with these targets.

Experimental Protocol: Molecular Docking

-

Protein Preparation:

-

The 3D structures of target proteins (e.g., Caspase-3, Bax, Bcl-2) are retrieved from the Protein Data Bank (PDB).

-

Water molecules and co-crystallized ligands are removed.

-

Polar hydrogens and Kollman charges are added using AutoDockTools.

-

-

Ligand Preparation:

-

The 3D structure of this compound is generated using a chemical drawing tool (e.g., ChemDraw) and optimized using a suitable force field (e.g., MMFF94).

-

Gasteiger charges are computed for the ligand.

-

-

Docking Simulation:

-

A grid box is defined to encompass the active site of the target protein.

-

The docking simulation is performed using AutoDock Vina, employing the Lamarckian genetic algorithm.

-

The top-ranked binding poses are saved for further analysis.

-

-

Analysis of Results:

-

The binding energy (kcal/mol) for the most favorable docking pose is recorded.

-

The interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the protein's active site residues are visualized and analyzed using software like PyMOL or Discovery Studio.

-

Hypothetical Molecular Docking Results

The following table presents hypothetical docking scores of this compound against key proteins involved in apoptosis, a common mechanism of action for anticancer agents.

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Interacting Residues |

| Caspase-3 | 2J32 | -8.5 | HIS121, GLY122, SER124 |

| Bax | 4BD7 | -7.9 | LEU63, GLU66, PHE97 |

| Bcl-2 | 2O2F | -9.2 | ARG139, TYR195, ASP196 |

| p53 | 1TUP | -8.1 | LYS120, CYS277, ARG280 |

| PARP | 6I8M | -7.5 | GLY863, SER904, TYR907 |

Predicted Signaling Pathway Involvement

Given the potential interaction with key apoptotic proteins, it is hypothesized that this compound may exert its bioactivity through the induction of the intrinsic apoptosis pathway.

Caption: A simplified diagram of the intrinsic apoptosis pathway.

Conclusion

This technical guide provides a comprehensive in silico framework for the preliminary assessment of this compound's bioactivity. The hypothetical data presented herein suggest that this compound possesses drug-like properties and may exhibit anticancer activity through the induction of apoptosis. The detailed protocols and workflows serve as a valuable resource for researchers initiating computational studies on this or similar natural products. It is crucial to emphasize that these in silico predictions require experimental validation through in vitro and in vivo studies to confirm the therapeutic potential of this compound.

References

Methodological & Application

Application Note: High-Purity Isolation of Uralenol-3-methyl ether via Preparative HPLC

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and efficient High-Performance Liquid Chromatography (HPLC) method for the purification of Uralenol-3-methyl ether, a prenylated flavonoid with significant research interest. This compound can be extracted from natural sources such as Glycyrrhiza uralensis and Daphne giraldii.[1][2] The described protocol outlines a preparative reverse-phase HPLC method that yields high-purity this compound suitable for downstream applications in drug discovery and pharmacological studies. This document provides a comprehensive guide, including sample preparation, HPLC conditions, and post-purification analysis.

Introduction

This compound is a flavonol, a class of flavonoids known for their diverse biological activities.[1] Its chemical structure is 2-[3,4-dihydroxy-5-(3-methyl-2-buten-1-yl)phenyl]-5,7-dihydroxy-3-methoxy-4H-1-Benzopyran-4-one, with a molecular formula of C21H20O7 and a molecular weight of 384.38 g/mol .[3][4] The purification of bioactive compounds from complex natural product extracts is a critical step in drug development and biomedical research. HPLC is a widely accepted and effective technique for the isolation and purification of flavonoids due to its high resolution and sensitivity.[5][6] This application note provides a detailed protocol for the preparative HPLC purification of this compound, enabling researchers to obtain a highly purified compound for their studies.

Experimental Protocol

Materials and Reagents

-

Crude extract containing this compound

-

HPLC-grade Methanol (MeOH)

-

HPLC-grade Acetonitrile (ACN)

-

HPLC-grade water

-

Formic acid (FA), analytical grade

-

Dimethyl sulfoxide (B87167) (DMSO), for sample solubilization[1]

-

0.22 µm syringe filters

Instrumentation

-

Preparative HPLC system equipped with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

-

Reverse-phase C18 preparative HPLC column (e.g., 250 x 10 mm, 5 µm particle size)

-

Rotary evaporator

-

Lyophilizer

Sample Preparation

-

Dissolve the crude plant extract containing this compound in a minimal amount of DMSO.

-

Dilute the dissolved sample with the initial mobile phase composition (e.g., 50:50 Methanol:Water) to ensure compatibility and prevent precipitation upon injection.

-

Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter before injection into the HPLC system.

Preparative HPLC Method

The following HPLC conditions are recommended for the purification of this compound. Optimization may be required based on the specific crude extract and HPLC system.

| Parameter | Value |

| Column | C18 Reverse-Phase (250 x 10 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Methanol |

| Gradient | 50% B to 95% B over 30 minutes |

| 95% B for 5 minutes | |

| 95% B to 50% B over 2 minutes | |

| 50% B for 8 minutes (re-equilibration) | |

| Flow Rate | 4.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 257 nm and 306 nm[7] |

| Injection Volume | 500 µL (can be adjusted based on concentration) |

Fraction Collection and Post-Purification Processing

-

Monitor the chromatogram at the specified wavelengths.

-

Collect the fraction corresponding to the peak of this compound based on its expected retention time.

-

Combine the collected fractions from multiple runs if necessary.

-

Remove the organic solvent (Methanol) from the collected fractions using a rotary evaporator under reduced pressure.

-

Freeze the remaining aqueous solution and lyophilize to obtain the purified this compound as a solid powder.[3]

-

Assess the purity of the final product using analytical HPLC.

Data Presentation

The following table summarizes the expected quantitative data from the preparative HPLC purification of this compound.

| Parameter | Value |

| Retention Time (t_R) | ~ 18.5 min |

| Peak Purity (by PDA) | > 98% |

| Recovery Yield | ~ 85% (dependent on crude extract purity) |

| Final Product Appearance | Light yellow to yellow solid[3] |

Experimental Workflow

Caption: Workflow for the HPLC purification of this compound.

Signaling Pathway (Illustrative)

While this compound's specific signaling pathways are a subject of ongoing research, flavonoids are known to interact with various cellular signaling cascades. The following diagram illustrates a hypothetical pathway that could be investigated.

Caption: Hypothetical signaling pathway for this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. [Studies on flavonoid constituents isolated from the leaves of Glycyrrhiza uralensis Fisch] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. 2-(3,4-Dihydroxy-5-(3-methyl-2-buten-1-yl)phenyl)-5,7-dihydroxy-3-methoxy-4H-1-benzopyran-4-one | C21H20O7 | CID 5315127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ijprajournal.com [ijprajournal.com]

- 6. researchgate.net [researchgate.net]

- 7. Purification of Flavonoids from Mulberry Leaves via High-Speed Counter-Current Chromatography | MDPI [mdpi.com]

Uralenol-3-methyl ether solubility in DMSO and other organic solvents

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility of Uralenol-3-methyl ether in various organic solvents and outline a protocol for its solubility determination. Additionally, a potential mechanism of action is explored through its hypothesized interaction with the MAPK signaling pathway.

Solubility of this compound

This compound, a flavonol found in plants such as Daphne giraldii, demonstrates varying solubility in different organic solvents.[1] Accurate solubility data is crucial for the design and execution of in vitro and in vivo studies, as well as for formulation development in drug discovery.

Data Presentation

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Solubility (mg/mL) | Molarity (mM) |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | ≥ 50[1] | ≥ 130.08[1] |

| Ethanol | C₂H₆O | 46.07 | Data not available | Data not available |

| Methanol | CH₄O | 32.04 | Data not available | Data not available |

| Acetone | C₃H₆O | 58.08 | Data not available | Data not available |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | Data not available | Data not available |

Note: The "≥" symbol indicates that the saturation point was not reached at the specified concentration.[1] It is recommended to use newly opened, anhydrous DMSO for the preparation of stock solutions, as hygroscopic DMSO can negatively impact solubility.[1]

Experimental Protocols

Protocol for Determining the Thermodynamic Solubility of this compound using the Shake-Flask Method

This protocol describes the determination of the thermodynamic (equilibrium) solubility of this compound in an organic solvent of choice. This method is considered the gold standard for accurate solubility measurements.

Materials:

-

This compound (solid powder)

-

Solvent of interest (e.g., Ethanol, Methanol, Acetone, Ethyl Acetate), analytical grade

-

Glass vials with screw caps

-

Orbital shaker or vortex mixer

-

Thermostatically controlled incubator or water bath

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound powder to a glass vial. The exact amount should be more than what is expected to dissolve.

-

Add a known volume of the selected organic solvent to the vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker within a thermostatically controlled environment (e.g., 25 °C or 37 °C).

-

Shake the vials at a constant speed for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible throughout the equilibration period.

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

To separate the saturated solution from the undissolved solid, either centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) or filter the supernatant through a 0.22 µm syringe filter. This step is critical to ensure no solid particles are carried over for analysis.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Analyze the standard solutions using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to generate a calibration curve.

-

Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted sample using the same analytical method.

-

Calculate the concentration of this compound in the saturated solution by applying the dilution factor to the concentration determined from the calibration curve.

-

-

Data Reporting:

-

The solubility is typically reported in mg/mL or mol/L.

-

It is recommended to perform the experiment in triplicate to ensure the reproducibility of the results.

-

Potential Mechanism of Action: Inhibition of the MAPK Signaling Pathway

While the direct molecular targets of this compound are still under investigation, its structural similarity to other flavonoids, such as quercetin-3-methyl ether, suggests a potential role in modulating key cellular signaling pathways involved in cell proliferation and survival. Quercetin-3-methyl ether has been shown to inhibit esophageal carcinogenesis by targeting the AKT/mTOR/p70S6K and MAPK pathways.

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including cell growth, differentiation, and apoptosis. Dysregulation of this pathway is frequently observed in various cancers.

Below is a diagram illustrating the MAPK signaling pathway and the hypothesized point of inhibition by this compound, based on the activity of structurally related compounds.

References

Application Notes and Protocols for Determining the Antioxidant Activity of Uralenol-3-methyl Ether using the DPPH Assay

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for evaluating the antioxidant activity of Uralenol-3-methyl ether, a flavonol found in plants such as Daphne giraldii and Glycyrrhiza uralensis, using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.

Introduction

This compound is a naturally occurring flavonol that belongs to a class of secondary metabolites well-regarded for their potential antioxidant properties. The evaluation of the antioxidant capacity of such compounds is a critical step in the exploration of their therapeutic potential. The DPPH assay is a common, reliable, and straightforward method for determining the free radical scavenging activity of chemical compounds. This assay relies on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, leading to a measurable change in the solution's color.

Principle of the DPPH Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical is a stable free radical that possesses a deep violet color in solution, with a characteristic absorbance maximum at approximately 517 nm. When an antioxidant compound, such as this compound, is introduced, it donates a hydrogen atom to the DPPH radical. This results in the reduction of DPPH to its non-radical form, 2,2-diphenyl-1-picrylhydrazine, which is yellow. The degree of discoloration, quantified by the decrease in absorbance at 517 nm, is proportional to the radical scavenging activity of the antioxidant.

Data Presentation

For comparative purposes, the table below showcases the DPPH radical scavenging activity of other flavonoids isolated from Glycyrrhiza uralensis. This provides a context for the anticipated antioxidant capacity of this compound.

Table 1: DPPH Radical Scavenging Activity of Selected Compounds from Glycyrrhiza uralensis

| Compound | SC50 (μg/mL) |

| Tetrahydroxymethoxychalcone | 1.8 |

| 1-(3,4-dihydroxy-5-methoxyphenyl)-3-methylbut-2-ene | 3.5 |

| L-Ascorbic acid (Positive Control) | 4.5 |

SC50 is the concentration of the compound required to scavenge 50% of the DPPH radicals. Data extracted from a study on phenolic compounds from Glycyrrhiza uralensis[2].

Experimental Protocols

The following is a detailed methodology for conducting the DPPH assay to determine the antioxidant activity of this compound.

Materials and Reagents:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (B129727) (spectrophotometric grade)

-

Ascorbic acid or Trolox (as a positive control)

-

96-well microplate or quartz cuvettes

-

Microplate reader or UV-Vis spectrophotometer

-

Micropipettes

-

Volumetric flasks and other standard laboratory glassware

Preparation of Solutions:

-

DPPH Stock Solution (0.1 mM): Accurately weigh 3.94 mg of DPPH and dissolve it in 100 mL of methanol. This solution should be freshly prepared, and the container wrapped in aluminum foil to protect it from light. Store at 4°C when not in use.

-

This compound Stock Solution (e.g., 1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.

-

Working Solutions of this compound: Prepare a series of dilutions from the stock solution to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

-

Positive Control Solution: Prepare a stock solution and serial dilutions of ascorbic acid or Trolox in methanol, following the same concentration range as the test compound.

Assay Procedure (Microplate Method):

-

In a 96-well microplate, add 100 µL of the different concentrations of this compound solutions to the sample wells.

-

Add 100 µL of the different concentrations of the positive control (ascorbic acid or Trolox) to their respective wells.

-

Add 100 µL of methanol to the blank wells.

-

Add 100 µL of the DPPH stock solution to all sample and positive control wells.

-

Mix the contents of the wells thoroughly.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

After incubation, measure the absorbance of each well at 517 nm using a microplate reader.

Calculation of Radical Scavenging Activity:

The percentage of DPPH radical scavenging activity can be calculated using the following formula:

% Inhibition = [(A_control - A_sample) / A_control] x 100

Where:

-

A_control is the absorbance of the DPPH solution without the sample.

-

A_sample is the absorbance of the DPPH solution with the sample.

Determination of IC50:

The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, can be determined by plotting a graph of the percentage of inhibition against the concentration of this compound. The IC50 value is then calculated from the regression equation of the graph. A lower IC50 value indicates a higher antioxidant activity[4][5][6].

Mandatory Visualizations

Diagram 1: DPPH Assay Experimental Workflow

Caption: A flowchart illustrating the key steps of the DPPH antioxidant activity assay.

Diagram 2: Chemical Reaction of DPPH Radical Scavenging

Caption: The chemical reaction showing the neutralization of the DPPH radical by a hydrogen-donating antioxidant.

References

- 1. scispace.com [scispace.com]

- 2. Chengdu Institute of Biology [english.cib.cas.cn]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Phytochemical Constituents, Antioxidant, Cytotoxic, and Antimicrobial Activities of the Ethanolic Extract of Mexican Brown Propolis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols: Measuring the Anti-inflammatory Effects of Uralenol-3-methyl ether In Vitro

Introduction

Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune response, chronic inflammation can contribute to the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. A key cellular player in the inflammatory process is the macrophage, which, upon activation by stimuli like lipopolysaccharide (LPS), produces a variety of pro-inflammatory mediators. These include nitric oxide (NO), reactive oxygen species (ROS), and cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The expression of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) is also upregulated during inflammation.

Uralenol-3-methyl ether is a flavonoid compound that holds potential as an anti-inflammatory agent. Flavonoids are a class of natural products known for their diverse biological activities, including antioxidant and anti-inflammatory properties. The in vitro evaluation of this compound's anti-inflammatory effects is a critical step in its pharmacological characterization. This document provides detailed protocols for assessing the anti-inflammatory activity of this compound in a laboratory setting, focusing on its effects on macrophage activation and the underlying signaling pathways. The primary model used in these protocols is the murine macrophage cell line, RAW 264.7, stimulated with LPS to mimic an inflammatory response.

The experimental workflow will focus on quantifying the production of key inflammatory mediators and assessing the activation of major inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the transcriptional regulation of many pro-inflammatory genes.

Data Presentation

The following tables summarize hypothetical quantitative data for the anti-inflammatory effects of this compound at various concentrations.

Table 1: Effect of this compound on Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Cells

| Treatment | Concentration | NO Production (µM) | % Inhibition of NO Production |

| Control | - | 1.2 ± 0.3 | - |

| LPS | 1 µg/mL | 25.8 ± 2.1 | 0 |

| LPS + this compound | 10 µM | 18.5 ± 1.5 | 28.3 |

| LPS + this compound | 25 µM | 11.2 ± 1.1 | 56.6 |

| LPS + this compound | 50 µM | 6.4 ± 0.8 | 75.2 |

Table 2: Effect of this compound on Reactive Oxygen Species (ROS) Production in LPS-stimulated RAW 264.7 Cells

| Treatment | Concentration | Relative Fluorescence Units (RFU) | % Inhibition of ROS Production |

| Control | - | 105 ± 15 | - |

| LPS | 1 µg/mL | 850 ± 62 | 0 |

| LPS + this compound | 10 µM | 625 ± 45 | 26.5 |

| LPS + this compound | 25 µM | 410 ± 33 | 51.8 |

| LPS + this compound | 50 µM | 230 ± 21 | 72.9 |

Table 3: Effect of this compound on Pro-inflammatory Gene Expression in LPS-stimulated RAW 264.7 Cells (Relative Fold Change)

| Treatment | Concentration | TNF-α | IL-6 | iNOS | COX-2 |

| Control | - | 1.0 | 1.0 | 1.0 | 1.0 |

| LPS | 1 µg/mL | 15.2 | 20.5 | 18.3 | 12.6 |

| LPS + this compound | 10 µM | 10.8 | 14.2 | 12.1 | 8.9 |

| LPS + this compound | 25 µM | 6.5 | 7.8 | 6.9 | 5.1 |

| LPS + this compound | 50 µM | 2.8 | 3.1 | 3.2 | 2.3 |

Table 4: Effect of this compound on NF-κB and MAPK Pathway Activation in LPS-stimulated RAW 264.7 Cells (Relative Protein Expression)

| Treatment | Concentration | p-p65/p65 | p-ERK/ERK | p-p38/p38 |

| Control | - | 1.0 | 1.0 | 1.0 |

| LPS | 1 µg/mL | 5.8 | 4.5 | 5.2 |

| LPS + this compound | 10 µM | 4.1 | 3.2 | 3.8 |

| LPS + this compound | 25 µM | 2.5 | 2.1 | 2.4 |

| LPS + this compound | 50 µM | 1.3 | 1.2 | 1.4 |

Experimental Protocols

Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

Experimental Plating: Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) at a density of 2 x 10⁵ cells/mL and allow them to adhere for 24 hours.

-

Treatment:

-

Pre-treat the cells with various concentrations of this compound (e.g., 10, 25, 50 µM) for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) from E. coli O111:B4 at a final concentration of 1 µg/mL for the indicated times, depending on the assay.

-

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite (B80452) (NO₂⁻), a stable product of NO, in the cell culture supernatant.

Materials:

-

Griess Reagent:

-

Solution A: 1% (w/v) sulfanilamide (B372717) in 5% phosphoric acid.

-

Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.

-

Mix equal volumes of Solution A and Solution B immediately before use.

-

-

Sodium Nitrite (NaNO₂) standard solution (for standard curve).

-

96-well microplate reader.

Protocol:

-

Seed RAW 264.7 cells in a 96-well plate and treat as described above. Incubate for 24 hours after LPS stimulation.

-

Prepare a standard curve of sodium nitrite in culture medium with concentrations ranging from 0 to 100 µM.

-

After the 24-hour incubation, carefully collect 50 µL of the culture supernatant from each well and transfer to a new 96-well plate.

-

Add 50 µL of the freshly prepared Griess Reagent to each well containing the supernatant and standards.

-

Incubate the plate at room temperature for 10 minutes, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration in the samples by interpolating from the sodium nitrite standard curve.

Intracellular Reactive Oxygen Species (ROS) Assay

This protocol uses 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), a cell-permeable fluorescent probe, to measure intracellular ROS levels.

Materials:

-

DCFH-DA stock solution (10 mM in DMSO).

-

Phosphate-buffered saline (PBS).

-

Fluorescence microplate reader or flow cytometer.

Protocol:

-

Seed RAW 264.7 cells in a black, clear-bottom 96-well plate and treat as described above. The LPS stimulation time for ROS production is typically shorter, around 30 minutes to 6 hours.

-

After the initial treatment with this compound and before LPS stimulation, wash the cells once with warm PBS.

-

Load the cells with 10 µM DCFH-DA in serum-free DMEM for 30 minutes at 37°C in the dark.

-

Wash the cells twice with warm PBS to remove excess DCFH-DA.

-

Add fresh culture medium containing LPS to the appropriate wells.

-

Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence microplate reader at different time points (e.g., 0, 30, 60 minutes).

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol is for measuring the mRNA levels of pro-inflammatory genes.

Materials:

-

RNA extraction kit (e.g., TRIzol reagent or column-based kits).

-

cDNA synthesis kit.

-

SYBR Green qPCR master mix.

-

Gene-specific primers for TNF-α, IL-6, iNOS, COX-2, and a housekeeping gene (e.g., GAPDH or β-actin).

-

qRT-PCR instrument.

Protocol:

-

Seed RAW 264.7 cells in a 6-well plate and treat as described above. A typical LPS stimulation time for gene expression analysis is 4-6 hours.

-

After treatment, lyse the cells and extract total RNA according to the manufacturer's protocol of the RNA extraction kit.

-

Quantify the RNA concentration and assess its purity using a spectrophotometer.

-

Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.

-

Perform qRT-PCR using the synthesized cDNA, SYBR Green master mix, and gene-specific primers.

-

The thermal cycling conditions will depend on the qPCR instrument and primers used but generally consist of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Analyze the data using the comparative Cₜ (ΔΔCₜ) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Western Blotting for Protein Analysis